molecular formula C4H6F3NO3 B15051455 (2R)-2-amino-3-(trifluoromethoxy)propanoic acid

(2R)-2-amino-3-(trifluoromethoxy)propanoic acid

Cat. No.: B15051455
M. Wt: 173.09 g/mol
InChI Key: BGDJXHSDJCFWPX-UWTATZPHSA-N
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Description

(2R)-2-amino-3-(trifluoromethoxy)propanoic acid is a compound that features a trifluoromethoxy group attached to a propanoic acid backbone

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(trifluoromethoxy)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(2R)-2-amino-3-(trifluoromethoxy)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(trifluoromethoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-3-(trifluoromethyl)propanoic acid: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    (2R)-2-amino-3-(difluoromethoxy)propanoic acid: Contains a difluoromethoxy group.

    (2R)-2-amino-3-(fluoromethoxy)propanoic acid: Features a fluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in (2R)-2-amino-3-(trifluoromethoxy)propanoic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds .

Properties

Molecular Formula

C4H6F3NO3

Molecular Weight

173.09 g/mol

IUPAC Name

(2R)-2-amino-3-(trifluoromethoxy)propanoic acid

InChI

InChI=1S/C4H6F3NO3/c5-4(6,7)11-1-2(8)3(9)10/h2H,1,8H2,(H,9,10)/t2-/m1/s1

InChI Key

BGDJXHSDJCFWPX-UWTATZPHSA-N

Isomeric SMILES

C([C@H](C(=O)O)N)OC(F)(F)F

Canonical SMILES

C(C(C(=O)O)N)OC(F)(F)F

Origin of Product

United States

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